Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound characterized by its unique molecular structure and potential applications in chemical research. The compound's IUPAC name reflects its intricate arrangement of naphthalene and thiazepan moieties, specifically incorporating a thiophene group. Its molecular formula is , and it has a molecular weight of approximately .
This compound falls under the category of thiazepan derivatives, which are known for their diverse biological activities. It is synthesized and studied primarily for its potential applications in medicinal chemistry and material science. The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed specifications regarding purity and availability .
The synthesis of Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves several steps that typically include the formation of the thiazepan ring followed by the introduction of the naphthyl and thiophenyl groups.
The molecular structure of Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone features a naphthalene ring connected to a thiazepan moiety that includes a thiophene substituent.
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CS4 .BIKCCPGHBRGZPW-UHFFFAOYSA-N .The compound exhibits a complex three-dimensional arrangement that can be analyzed using techniques such as X-ray crystallography to determine precise bond angles and distances.
Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can participate in various chemical reactions due to its functional groups:
The mechanism of action for Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone largely depends on its biological activity, which may involve:
Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibits several notable physical and chemical properties:
Thermal stability and reactivity studies indicate that this compound can withstand moderate temperatures but may decompose under extreme conditions .
Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several potential applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6